molecular formula C19H29N3O4S B6976630 N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide

N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide

Cat. No.: B6976630
M. Wt: 395.5 g/mol
InChI Key: MKGQPFFMOYWUCL-UHFFFAOYSA-N
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Description

N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved through the reaction of piperidine with appropriate sulfonyl chloride under basic conditions.

    Introduction of the Oxolane Moiety: The oxolane ring is introduced via nucleophilic substitution reactions, where the piperidine intermediate reacts with 5,5-dimethyloxolane-3-amine.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide
  • N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]propionamide
  • N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]butyramide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the oxolane and piperidine rings with the sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-14(23)20-15-4-6-18(7-5-15)27(24,25)22-10-8-16(9-11-22)21-17-12-19(2,3)26-13-17/h4-7,16-17,21H,8-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGQPFFMOYWUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC3CC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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